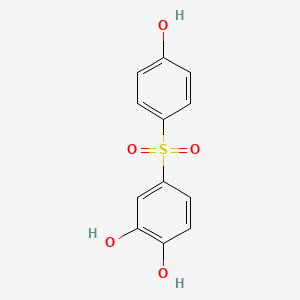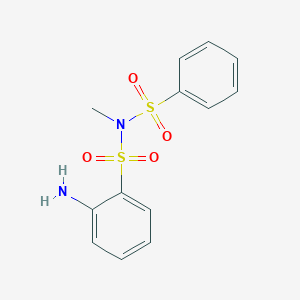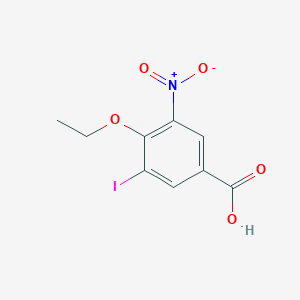
(4-nitrophenyl) N'-(benzenesulfonamido)carbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate is a complex organic compound that features both nitrophenyl and benzenesulfonamido groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and sulfonamide groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate typically involves the reaction of 4-nitrophenyl isocyanate with benzenesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamimidate linkage. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The carbamimidate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonamide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenyl N’-(benzenesulfonamido)carbamimidate.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and benzenesulfonamide.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.
Medicine: Explored for its antimicrobial properties, as sulfonamide derivatives are known to possess antibacterial activity.
Industry: Utilized in the development of new materials and catalysts, particularly in the field of nanotechnology for the reduction of nitrophenols.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This inhibition can interfere with the enzyme’s activity, making it a potential candidate for drug development. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenyl N’-(benzenesulfonamido)carbamate: Similar structure but with a carbamate linkage instead of a carbamimidate.
4-nitrophenyl N’-(benzenesulfonamido)urea: Contains a urea linkage, offering different reactivity and applications.
4-nitrophenyl N’-(benzenesulfonamido)thiourea: Features a thiourea linkage, which can provide unique properties in terms of sulfur chemistry.
Uniqueness
(4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate is unique due to its specific combination of nitrophenyl and sulfonamide groups linked by a carbamimidate moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(4-nitrophenyl) N'-(benzenesulfonamido)carbamimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c14-13(22-11-8-6-10(7-9-11)17(18)19)15-16-23(20,21)12-4-2-1-3-5-12/h1-9,16H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONUSCLADDBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,4-Dichloroanilino)methyl]-4-nitrophenol](/img/structure/B8043925.png)




![N-[2-(benzenesulfonyl)phenyl]formamide](/img/structure/B8043966.png)
![4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline](/img/structure/B8043972.png)







